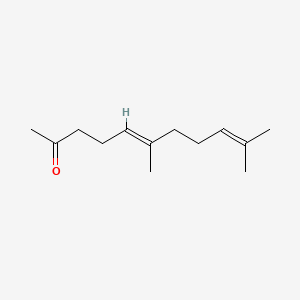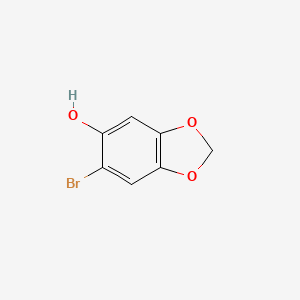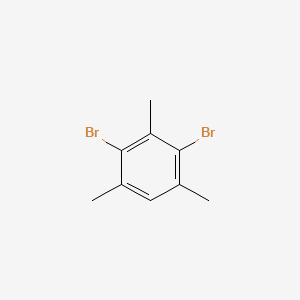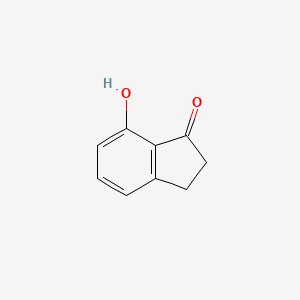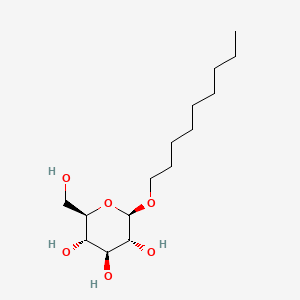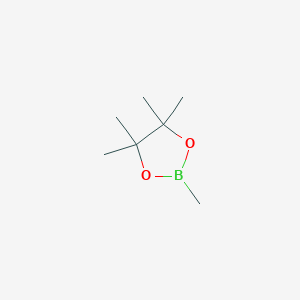
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
Overview
Description
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C7H15BO2 . It has a molecular weight of 142.01 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a clear liquid with a color ranging from colorless to brown . It has a density of 0.9±0.1 g/cm3, a boiling point of 128.2±9.0 °C at 760 mmHg, and a vapor pressure of 13.1±0.2 mmHg at 25°C .Scientific Research Applications
Synthesis of Silicon-Based Drugs
Researchers Büttner, Nätscher, Burschka, and Tacke (2007) developed a new building block, closely related to 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane, for synthesizing biologically active derivatives. They demonstrated its potential by synthesizing the retinoid agonist disila-bexarotene, showcasing its application in drug development (Büttner, Nätscher, Burschka, & Tacke, 2007).
Asymmetric Aldol Reactions
Boldrini, Lodi, Tagliavini, Trombini, and Umani-Ronchi (1987) explored the use of a compound similar to this compound in asymmetric aldol reactions. They found that upon oxidation, the compound forms a chiral enol borate that reacts with aldehydes to produce optically active compounds, highlighting its utility in stereochemical syntheses (Boldrini, Lodi, Tagliavini, Trombini, & Umani-Ronchi, 1987).
Formation and Reactivity of Free Radical Centers
Walton, McCarroll, Chen, Carboni, and Nziengui (2000) studied radicals containing α-boronate substituents generated from compounds like this compound. Their research focused on understanding the reactivity and formation of these radical centers, which is critical for the development of radical-based chemical processes (Walton, McCarroll, Chen, Carboni, & Nziengui, 2000).
Polymer Synthesis
Yokozawa, Suzuki, Nojima, Ohta, and Yokoyama (2011) investigated the use of a derivative of this compound in the Suzuki-Miyaura coupling polymerization process. They synthesized poly(3-hexylthiophene) with a narrow molecular weight distribution, demonstrating the compound's utility in precision polymer synthesis (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Synthesis of Organoboron Compounds
Spencer, Burd, Goodwin, Mérette, Scully, Adatia, and Deadman (2002) synthesized derivatives of this compound with potential inhibitory activity against serine proteases. Their work highlights the compound's role in creating organoboron compounds with potential biological applications (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Preparation of Organic Reagents
Murphy, Hall, Roberts, Ryan, Clary, and Singaram (2015) studied the reaction of iodine with a compound similar to this compound to form iodoalkylborate species. This process underlines the compound's significance in creating intermediates for organic synthesis, especially in the preparation of various alkyl and aryl pinacolboronates (Murphy, Hall, Roberts, Ryan, Clary, & Singaram, 2015).
Synthesis of Organoboronate Esters
Fritschi, Wernitz, Vogels, Shaver, Decken, Bell, and Westcott (2008) demonstrated the use of a bulky variant of this compound in the hydroboration of alkenes. They succeeded in creating air- and chromatography-stable organoboronate esters, revealing the compound's utility in creating valuable intermediates in organic chemistry (Fritschi, Wernitz, Vogels, Shaver, Decken, Bell, & Westcott, 2008).
Preparation of Key Propargylation Reagent
Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, and Senanayake (2012) developed a continuous-flow and distillation process for preparing a key propargylation reagent from a derivative of this compound. This showcases the compound's importance in streamlining the production of critical reagents for organic synthesis (Fandrick et al., 2012).
Electrochemical Studies
Tanigawa, Kuriyama, Inagi, and Fuchigami (2016) conducted electrochemical analyses of sulfur-containing organoboron compounds derived from this compound. Their findings on the β-effect of organoborate and its lower oxidation potential compared to organoborane highlight the compound's potential in electrochemical studies (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane is a boron-containing organic compound. Its primary targets are typically organic molecules with unsaturated bonds, such as alkynes and alkenes .
Mode of Action
The compound acts as a borylating agent, adding a boron atom to the target molecule. This process is often facilitated by a transition metal catalyst . The addition of the boron atom can significantly alter the chemical properties of the target molecule, enabling further reactions or modifications.
Biochemical Pathways
The borylation of organic molecules is a key step in many synthetic pathways. For example, it can be used in the synthesis of boronic esters, which are important intermediates in the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to create carbon-carbon bonds, a fundamental process in the synthesis of many complex organic molecules.
Pharmacokinetics
Its physical properties, such as its boiling point and flash point , can influence its handling and use in a laboratory or industrial setting.
Result of Action
The primary result of the action of this compound is the formation of a new bond between a boron atom and the target molecule. This can enable further chemical transformations, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it should be stored under inert gas and away from heat to prevent degradation . The presence of a suitable catalyst is also crucial for its action .
properties
IUPAC Name |
2,4,4,5,5-pentamethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQJHZPURACERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471933 | |
| Record name | Methylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94242-85-0 | |
| Record name | Methylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



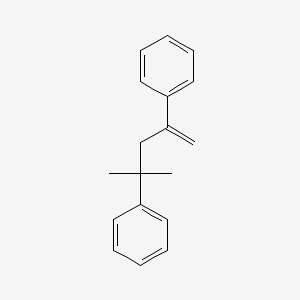
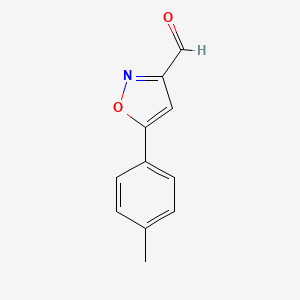



![[1,1'-Biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B1662029.png)
![6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1662030.png)
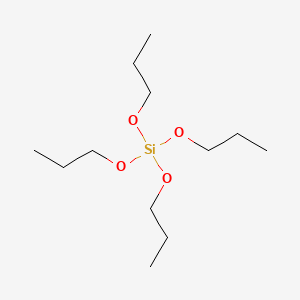
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-](/img/structure/B1662034.png)
